molecular formula C11H14O3 B8621880 2-Hydroxyphenyl 2,2-dimethylpropanoate

2-Hydroxyphenyl 2,2-dimethylpropanoate

Cat. No.: B8621880
M. Wt: 194.23 g/mol
InChI Key: XAYGDRSDGBQVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyphenyl 2,2-dimethylpropanoate is a derivative of 1,2-benzenediol, also known as catechol This compound is characterized by the presence of a pivaloyl group (a tert-butyl carbonyl group) attached to one of the hydroxyl groups of catechol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 1,2-benzenediol with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The pivaloyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. These interactions can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

2-Hydroxyphenyl 2,2-dimethylpropanoate can be compared with other benzenediol derivatives:

The uniqueness of this compound lies in the presence of the pivaloyl group, which imparts distinct chemical properties and enhances its utility in various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-hydroxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-7-5-4-6-8(9)12/h4-7,12H,1-3H3

InChI Key

XAYGDRSDGBQVSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=CC=C1O

Origin of Product

United States

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